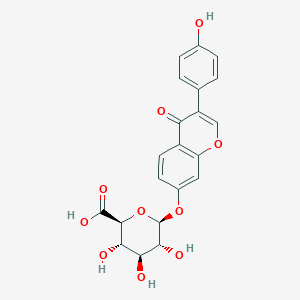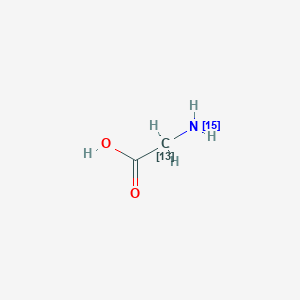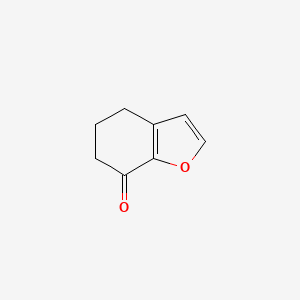
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate” is a chemical compound . It is a 4-aryl piperidine .
Synthesis Analysis
This compound can be synthesized through various methods . It is used as an intermediate in the manufacture of fentanyl and its analogues . The synthesis involves the use of specific precursor chemicals .Molecular Structure Analysis
The molecular weight of this compound is 291.39 . Its IUPAC name is tert-butyl 4-(2-aminoanilino)-1-piperidinecarboxylate .Chemical Reactions Analysis
This compound is used in the synthesis of fentanyl and its analogues . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 111-112°C . It has a molecular weight of 291.39 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Building Blocks for Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of various novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Drug Synthesis Intermediates
It is also used as an intermediate in the synthesis of drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a key intermediate of Vandetanib, a medication used to treat certain types of cancer .
PROTAC Development
Another application is in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. It can act as a semi-flexible linker in PROTAC molecules .
Precursor for Fentanyl Synthesis
The compound has been identified as one of the precursors in the most common synthesis routes for fentanyl, which is a potent synthetic opioid .
Safety and Hazards
Zukünftige Richtungen
This compound is used as an intermediate in the manufacture of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is a need for careful regulation and control of such substances . The future directions of this compound will likely be influenced by developments in the field of opioid research and regulation .
Wirkmechanismus
Target of Action
Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptor agonists, suggesting that the primary target of 1-Boc-4-AP and its derivatives is the opioid receptor.
Mode of Action
Fentanyl and its analogues are known to bind to the body’s opioid receptors, particularly the mu-opioid receptor, where they mimic the effects of endogenous opioids to induce analgesia and other effects .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-4-AP would be expected to be similar to those affected by fentanyl and its analogues, given that 1-Boc-4-AP is a precursor to these compounds. Opioid receptors, when activated, inhibit the release of nociceptive (pain signal) neurotransmitters such as substance P, GABA, and noradrenaline. This inhibition can lead to analgesic effects .
Pharmacokinetics
Fentanyl, for example, is well-absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
As a precursor to fentanyl and related compounds, the molecular and cellular effects of 1-Boc-4-AP would be expected to be similar to those of its derivatives. These effects include analgesia, sedation, and respiratory depression, among others .
Action Environment
The action, efficacy, and stability of 1-Boc-4-AP are likely to be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect the stability of the compound. Furthermore, individual factors such as the user’s metabolic rate and the presence of other drugs could influence the compound’s efficacy and duration of action .
Disclaimer: Always follow safety guidelines when handling and using such compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKZPZMTWAMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464158 |
Source


|
| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
CAS RN |
79099-00-6 |
Source


|
| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
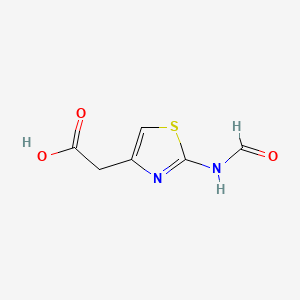

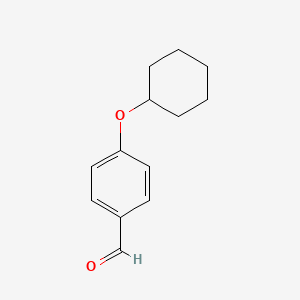



![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
